5-Bromo-4-(methoxymethoxy)benzo[b]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-(methoxymethoxy)benzo[b]thiophene is an organosulfur compound that belongs to the benzothiophene family. Benzothiophenes are aromatic compounds containing a fused thiophene ring and a benzene ring. These compounds are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(methoxymethoxy)benzo[b]thiophene can be achieved through various methods. One common approach involves the reaction of 5-bromo-2,4-dimethoxybenzaldehyde with benzo[b]thiophene-2-boronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). This reaction typically occurs under mild conditions and yields the desired product .
Industrial Production Methods
Industrial production of benzothiophene derivatives often involves large-scale coupling reactions and electrophilic cyclization reactions. These methods are optimized for high yield and purity, making them suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-(methoxymethoxy)benzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Organolithium Reagents: For substitution reactions.
Major Products Formed
Substituted Benzothiophenes: Formed through substitution reactions.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Coupled Products: Formed through Suzuki-Miyaura coupling reactions.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-(methoxymethoxy)benzo[b]thiophene has a wide range of applications in scientific research:
Pharmaceuticals: Benzothiophene derivatives are used in the development of drugs for various diseases, including cancer and fungal infections.
Materials Science: These compounds are used in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-(methoxymethoxy)benzo[b]thiophene involves its interaction with molecular targets through its functional groups. The bromine atom and methoxymethoxy group can participate in various interactions, including hydrogen bonding and van der Waals forces. These interactions can influence the compound’s reactivity and binding affinity to specific targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2,4-dimethoxybenzaldehyde: A precursor in the synthesis of 5-Bromo-4-(methoxymethoxy)benzo[b]thiophene.
Benzo[b]thiophene-2-boronic acid: Another benzothiophene derivative used in coupling reactions.
3-Bromothianaphthene: A similar compound that undergoes Suzuki-Miyaura reactions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted applications in pharmaceuticals and materials science .
Eigenschaften
Molekularformel |
C10H9BrO2S |
---|---|
Molekulargewicht |
273.15 g/mol |
IUPAC-Name |
5-bromo-4-(methoxymethoxy)-1-benzothiophene |
InChI |
InChI=1S/C10H9BrO2S/c1-12-6-13-10-7-4-5-14-9(7)3-2-8(10)11/h2-5H,6H2,1H3 |
InChI-Schlüssel |
NJRLXCVESDVNFM-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=C(C=CC2=C1C=CS2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.